molecular formula C8H16Cl2N2S B1420045 [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride CAS No. 1210510-50-1

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride

Cat. No. B1420045
CAS RN: 1210510-50-1
M. Wt: 243.2 g/mol
InChI Key: PTDFIVFSTWDCFH-UHFFFAOYSA-N
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Description

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride, also known as DMET, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMET is a thiazole derivative that is commonly used as a reagent in organic synthesis and as a building block in the preparation of various bioactive molecules.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Transformation : [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride has been utilized in the synthesis of various complex organic compounds. For example, it played a role in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-carboxylates (Žugelj et al., 2009).

  • Palladium Complexes and Catalysis : Methylamine derivatives with 1,2-azole fragments, similar to the subject compound, have been synthesized for the creation of palladium complexes, showing high catalytic activity in the Suzuki reaction in aqueous medium (Akishina et al., 2021).

Biological and Pharmaceutical Research

  • Antimicrobial Activities : Compounds similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride have been synthesized and studied for their potential antimicrobial activities. For example, thiazole derivatives incorporating pyridine moiety have been assessed as antimicrobial agents, showing notable activity in in silico molecular docking simulation and biological testing (Khidre & Radini, 2021).

  • Antibacterial Coatings : Related N-halamine compounds have been synthesized and utilized in creating antimicrobial coatings, with applications in medical textiles and hygiene products. These coatings have shown significant efficiency against common pathogens like Escherichia coli and Staphylococcus aureus (Xi et al., 2015).

Chemical and Physical Properties

  • Reaction Mechanisms : Studies have explored the chemical reaction mechanisms involving compounds similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride. For example, the research on the ring-fission/C–C bond cleavage reaction of related compounds provides insights into complex reaction pathways (Jäger et al., 2002).

  • Photophysical Studies : The photophysical properties of hydrazono-thiazole derivatives, which are structurally related to the compound , have been examined, offering insights into the behavior of these compounds under various conditions (Gautam & Chaudhary, 2015).

properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDFIVFSTWDCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(C)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride
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[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride
Reactant of Route 6
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride

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